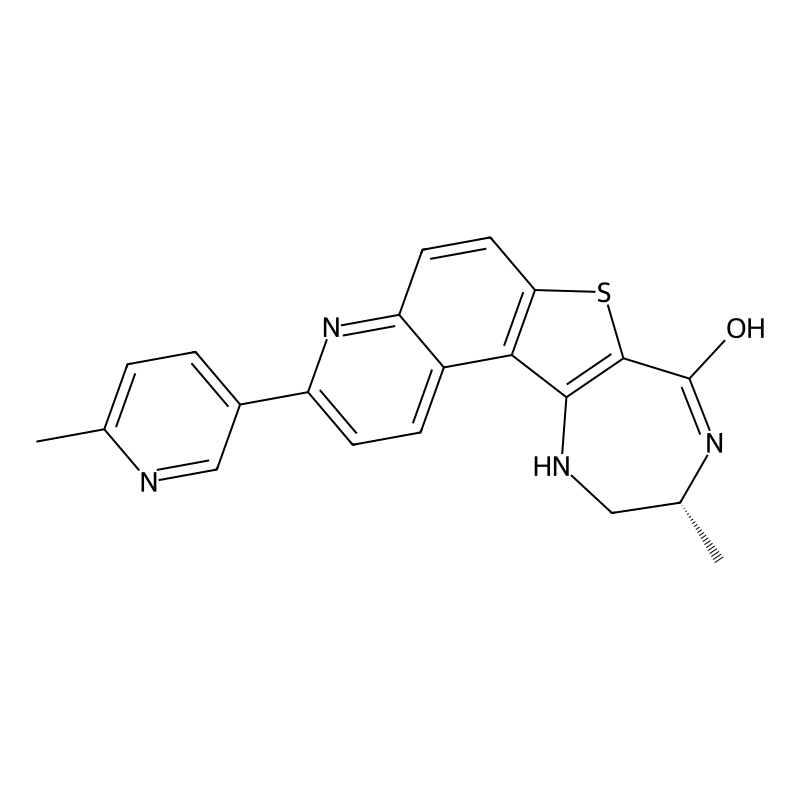

(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

- Kinase Inhibition: The compound possesses a heterocyclic ring system, which is a common structural feature found in many kinase inhibitors . Kinases are enzymes involved in various cellular processes, and their inhibition can be a strategy for developing drugs for different diseases.

- Antitumor Activity: The thieno[3,2-f]quinolin-8-one core structure present in the compound is found in some known antitumor agents . This suggests the compound could be investigated for potential antitumor properties.

The compound (15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one is a complex organic molecule characterized by its intricate tetracyclic structure. The presence of multiple heteroatoms, including nitrogen and sulfur, contributes to its unique chemical properties. The compound features a methyl group at the 15th position and a 6-methylpyridine substituent at the 5th position, which are significant for its biological activity.

The chemical reactivity of this compound is influenced by its functional groups and ring structure. Key reactions may include:

- Nucleophilic substitutions at nitrogen or sulfur sites.

- Electrophilic aromatic substitutions due to the presence of the pyridine ring.

- Reduction reactions, particularly involving the carbonyl group at the 13th position.

These reactions can lead to derivatives with modified biological activities or improved pharmacokinetic properties.

Research indicates that (15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one exhibits significant biological activity as an inhibitor of MAP kinase-activated protein kinase 2 (MK2) . This kinase plays a crucial role in various signaling pathways related to inflammation and stress responses, making the compound a potential therapeutic candidate for inflammatory diseases.

The synthesis of this compound can be achieved through several methods:

- Multi-step organic synthesis involving cyclization reactions to construct the tetracyclic framework.

- Functional group modifications to introduce the methylpyridine substituent and other necessary groups.

- Use of protecting groups during synthesis to ensure selective reactions at specific sites.

Detailed synthetic pathways may vary based on starting materials and desired yield.

Several compounds share structural similarities with (15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| PF-3644022 | Benzothiophene derivative | MK2 inhibitor |

| Compound A | Tetracyclic structure with nitrogen | Anti-inflammatory |

| Compound B | Similar heterocyclic structure | Anticancer |

Uniqueness

The uniqueness of (15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one lies in its specific arrangement of nitrogen and sulfur atoms within a tetracyclic framework combined with a methylpyridine moiety. This configuration enhances its selectivity and potency as an MK2 inhibitor compared to other similar compounds.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Mourey RJ, Burnette BL, Brustkern SJ, Daniels JS, Hirsch JL, Hood WF, Meyers MJ, Mnich SJ, Pierce BS, Saabye MJ, Schindler JF, South SA, Webb EG, Zhang J, Anderson DR. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation. J Pharmacol Exp Ther. 2010 Jun;333(3):797-807. doi: 10.1124/jpet.110.166173. Epub 2010 Mar 17. PubMed PMID: 20237073.